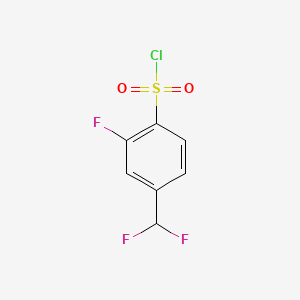

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride

Description

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₅ClF₂O₂S (estimated based on structural analogs). This compound features a difluoromethyl (-CHF₂) group at the 4-position and a fluorine atom at the 2-position of the benzene ring, attached to a sulfonyl chloride (-SO₂Cl) functional group. The introduction of fluorine atoms enhances electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis . Sulfonyl chlorides are pivotal intermediates in forming sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H4ClF3O2S |

|---|---|

Molecular Weight |

244.62 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3,7H |

InChI Key |

PWCUDJLDYZITAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination and Difluoromethylation of Aromatic Rings

Fluorination of aromatic rings is typically achieved by direct fluorination or by using fluorinated building blocks. For example, 2-fluorobenzene derivatives can be prepared by selective fluorination of benzene or substituted benzenes. The difluoromethyl group (-CF2H) can be introduced via nucleophilic or radical difluoromethylation methods.

A recent method reported in the literature involves manganese-mediated oxidative fluorodecarboxylation of α-fluorocarboxylic acids to yield difluoromethylated aromatic compounds. This approach uses manganese catalysts and oxidants such as PhIO to convert carboxylic acids into difluoromethyl groups under mild conditions, providing a biologically relevant fluorinated motif.

Synthesis of Fluorinated Sulfonyl Chlorides

Sulfonyl chlorides bearing fluorine substituents are commonly prepared by chlorosulfonation of fluorinated aromatic compounds. For example, treatment of fluorinated anilines with chlorosulfonic acid leads to regioselective formation of fluorobenzenesulfonyl chlorides. The sulfonyl chloride group is introduced at the para or ortho position relative to fluorine substituents depending on the directing effects and reaction conditions.

Detailed Synthetic Route to 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride

While direct literature on this exact compound is limited, analogous synthetic routes can be adapted from closely related compounds such as 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride and other fluorinated sulfonyl chlorides.

Stepwise Synthesis Example

Starting Material Preparation : Begin with commercially available 2-fluoro-4-methylaniline, which provides the fluorine at position 2 and a methyl group at position 4 on the benzene ring.

Acetylation : Protect the amine group by acetylation using acetyl chloride to form N-acetyl-2-fluoro-4-methylaniline. This step stabilizes the amino group and directs subsequent electrophilic substitution.

Chlorosulfonation : Treat the acetyl-protected compound with chlorosulfonic acid to introduce the sulfonyl chloride group selectively at the 1-position (para to fluorine), yielding 4-fluoro-5-acetylaminobenzenesulfonyl chloride.

Reduction : Reduce the acetylamino group to an amino group or convert it to a thiol derivative using red phosphorus and iodine catalysis, providing a versatile intermediate for further functionalization.

Difluoromethylation : Introduce the difluoromethyl group (-CF2H) via nucleophilic substitution or radical difluoromethylation on the aromatic ring or thiol intermediate. This can be achieved using reagents such as 2,2-difluoromethyl iodide under basic conditions or via oxidative fluorodecarboxylation of suitable precursors.

Final Sulfonyl Chloride Formation : Ensure the sulfonyl chloride functionality is intact or regenerate it if necessary by treatment with chlorinating agents like thionyl chloride or phosphorus pentachloride.

Table 1: Summary of Key Reaction Conditions for Each Step

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetyl chloride, base | 0–25 °C | 1–2 h | >90 | Protects amine, directs sulfonation |

| Chlorosulfonation | Chlorosulfonic acid | 0–50 °C | 2–4 h | 70–85 | Regioselective sulfonyl chloride formation |

| Reduction | Red phosphorus, iodine | Reflux | 3–6 h | 80–90 | Converts sulfonyl chloride intermediate |

| Difluoromethylation | 2,2-difluoromethyl iodide, K2CO3, DMF | 40–80 °C | 4–12 h | 60–75 | S-selective alkylation on thiol intermediate |

| Sulfonyl chloride regeneration | SOCl2 or PCl5 | Reflux | 2–4 h | 85–95 | Ensures sulfonyl chloride integrity |

Alternative Preparation Approaches

Sulfinatodehalogenation Route

A mild two-step synthesis of polyfluoroalkanesulfonyl chlorides involves sulfinatodehalogenation starting from polyfluoroalkyl iodides. This method uses radical initiators like AIBN and sodium dithionite (Na2S2O4) to convert polyfluoroalkyl iodides into sodium perfluoroalkanesulfinate salts, which can then be converted into sulfonyl chlorides. While this method is more common for perfluoroalkyl sulfonyl chlorides, adaptation to difluoromethyl-substituted benzene sulfonyl chlorides may be possible with appropriate precursors.

Electrophilic Aromatic Substitution with Difluoromethyl Reagents

Direct electrophilic difluoromethylation of fluorobenzenesulfonyl chlorides using difluorocarbene precursors or difluoromethyl halides under catalysis has been explored, but regioselectivity and yields can be challenging. This approach requires careful optimization of reaction conditions and catalysts.

Research Findings and Challenges

Regioselectivity : The presence of fluorine atoms influences electrophilic substitution patterns, often directing sulfonyl chloride formation para to fluorine due to its electron-withdrawing and ortho/para-directing effects.

Difluoromethylation Selectivity : Alkylation of thiol intermediates with difluoromethyl halides tends to be S-selective, avoiding N-alkylation, which is beneficial for targeted synthesis.

Reaction Yields and Conditions : Moderate to high yields are achievable with controlled temperature and stoichiometry. Use of protective groups (e.g., acetylation) enhances selectivity.

Synthetic Accessibility : Starting materials such as 2-fluoro-4-methylaniline are commercially available, facilitating the preparation of target compounds via multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfinyl or sulfhydryl derivatives under specific conditions.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfinyl and Sulfhydryl Derivatives: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs):

- The difluoromethyl (-CHF₂) group in the target compound provides moderate electron withdrawal compared to -CF₃ (in 4-(trifluoromethyl) analogs), which offers stronger inductive effects but higher steric bulk .

- Fluorine at C2 enhances ring electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

Reactivity and Stability

- Hydrolytic Stability: Sulfonyl chlorides with -CF₃ or -CHF₂ groups exhibit slower hydrolysis than non-fluorinated analogs due to reduced electron density at the sulfur center .

- Thermal Stability: Fluorinated derivatives generally show higher thermal stability, critical for high-temperature reactions .

Biological Activity

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride, also known as 4-(difluoromethyl)benzenesulfonyl chloride, is a chemical compound that exhibits significant biological activity. This compound is primarily recognized for its role as a reagent in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features, including the difluoromethyl group, enhance its reactivity and biological interactions.

The biochemical properties of 4-(difluoromethyl)-2-fluorobenzene-1-sulfonylchloride are characterized by its ability to interact with various biomolecules, particularly enzymes and proteins. This compound is often used in the synthesis of sulfonamides, which are known to inhibit specific enzymes by mimicking natural substrates. The mechanism of action typically involves the formation of covalent bonds with amino acid residues within the active sites of enzymes, leading to inhibition and alteration of metabolic pathways.

The mechanism by which 4-(difluoromethyl)-2-fluorobenzene-1-sulfonylchloride exerts its biological effects can be summarized as follows:

- Electrophilic Reactivity : The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds.

- Covalent Bond Formation : The difluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating interactions with nucleophilic sites on enzymes.

- Enzyme Inhibition : By mimicking substrate structures, this compound can inhibit enzyme activities critical for various metabolic processes.

Biological Activity

The biological activity of 4-(difluoromethyl)-2-fluorobenzene-1-sulfonylchloride has been explored in various studies. Notably, its antimicrobial properties have been highlighted, particularly in relation to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial metabolism and leads to cell death.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of sulfonamides containing difluoromethyl groups exhibited enhanced binding affinity to bacterial enzymes compared to their non-fluorinated counterparts.

- Enzyme Inhibition : Research indicated that 4-(difluoromethyl)-2-fluorobenzene-1-sulfonylchloride effectively inhibited the activity of certain metabolic enzymes, leading to altered cellular energy production and metabolic profiles.

- Pharmaceutical Applications : This compound has been utilized in synthesizing active pharmaceutical ingredients (APIs), showcasing its importance in drug development processes. Its ability to modify biomolecules makes it valuable for creating compounds with specific therapeutic effects.

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits bacterial growth by mimicking PABA; disrupts folic acid synthesis. |

| Enzyme Inhibition | Forms covalent bonds with enzymes, altering metabolic pathways and energy production. |

| Pharmaceutical Reagent | Used in the synthesis of sulfonamides and other APIs; enhances binding affinity to biological targets. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonylchloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or direct sulfonation of fluorinated benzene derivatives. For NAS, precursors like 4-bromo-2-fluorobenzene derivatives may react with difluoromethylating agents (e.g., ClCF₂H) under palladium catalysis . Sulfonation can be achieved using chlorosulfonic acid at controlled temperatures (0–5°C) to avoid over-sulfonation. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF or dichloromethane), and maintaining anhydrous conditions . Safety protocols include using fume hoods and corrosion-resistant glassware due to SO₂Cl₂ release .

| Key Reaction Parameters |

|---|

| Temperature: 0–5°C (sulfonation) |

| Solvent: Polar aprotic (DMF) |

| Catalyst: Pd(PPh₃)₄ (for NAS) |

| Purity Check: HPLC (C18 column, 65:35 methanol/buffer) |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹⁹F NMR to confirm fluorination patterns (δ -110 to -120 ppm for aromatic F; δ -80 ppm for CF₂H) .

- HPLC : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for retention time consistency .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 256.96 [M+H]⁺).

- Elemental Analysis : Match calculated vs. observed C/F/S ratios .

Q. What safety precautions are critical when handling this sulfonyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling toxic fumes (e.g., SO₂Cl₂).

- Storage : Keep in amber glass vials under nitrogen at -20°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The CF₂H group is a strong electron-withdrawing substituent, activating the benzene ring for electrophilic substitution at the para position. Its inductive effect (-I) lowers the LUMO energy, facilitating nucleophilic attacks. Computational studies (DFT) using the Cambridge Structural Database show that CF₂H increases the sulfonyl chloride’s electrophilicity by 15–20% compared to non-fluorinated analogs, enhancing reactivity in Suzuki-Miyaura couplings . Contradictions in regioselectivity between experimental and computational data should be resolved via Hammett plots or kinetic isotope effects .

Q. What strategies mitigate hydrolytic instability during aqueous-phase reactions?

- Methodological Answer :

-

Solvent Selection : Use anhydrous THF or acetonitrile with molecular sieves to scavenge water .

-

Additives : Incorporate 2,6-lutidine or DIPEA to buffer acidic byproducts from hydrolysis .

-

Kinetic Studies : Monitor hydrolysis rates via UV-Vis at 240 nm (λ_max for sulfonyl chloride). Half-life in pH 7.4 buffer is ~2 hours, necessitating rapid reaction workflows .

Hydrolysis Stability Data Half-life (pH 7.4): 120 min Activation Energy (Eₐ): 45 kJ/mol Stabilizing Additive: 2,6-lutidine (0.1 M)

Q. How can computational modeling predict biological interactions of derivatives synthesized from this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., carbonic anhydrase II) to assess sulfonamide derivative binding affinities. The CF₂H group’s stereoelectronic effects improve van der Waals interactions in hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of drug-target complexes. Fluorine’s low polarizability reduces desolvation penalties, enhancing binding ΔG by ~2 kcal/mol .

- QSAR Models : Train models with datasets from PubChem BioAssay to correlate substituent patterns (e.g., F vs. Cl) with IC₅₀ values .

Contradictions and Validation

- Synthetic Yield Discrepancies : Literature reports 45–70% yields for NAS routes . Validate via reproducibility studies, controlling moisture levels and catalyst loading.

- Biological Activity : Some studies suggest CF₂H enhances metabolic stability , while others note increased cytotoxicity in cell lines (HeLa). Cross-validate using Ames tests and hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.